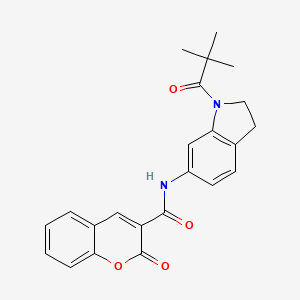

2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide

Description

2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative featuring a pivaloylindolin substituent on the carboxamide nitrogen. The coumarin core (2H-chromene-2-one) is fused with a carboxamide group at position 3, while the bulky pivaloyl (tert-butyl acetyl) group on the indoline moiety enhances lipophilicity and steric effects.

Properties

IUPAC Name |

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-23(2,3)22(28)25-11-10-14-8-9-16(13-18(14)25)24-20(26)17-12-15-6-4-5-7-19(15)29-21(17)27/h4-9,12-13H,10-11H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCZLJSCYUILFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the indolin-6-yl group: This step may involve a coupling reaction using indole derivatives.

Formation of the carboxamide: This step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or chromene moieties.

Reduction: Reduction reactions could target the carbonyl groups present in the structure.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The carboxamide nitrogen in coumarin derivatives is a key site for structural modification. Below is a comparative analysis of substituents and their implications:

Key Observations :

- The pivaloylindolin group in the target compound introduces steric bulk, which may reduce solubility but improve membrane permeability compared to sulfamoyl or pyridinyl groups.

- Sulfamoylphenyl derivatives exhibit high thermal stability (m.p. >300°C), likely due to strong intermolecular hydrogen bonding .

- Quinolinyl derivatives form well-defined crystal structures, as shown by Hirshfeld surface analysis, suggesting predictable solid-state behavior .

Physicochemical and Functional Properties

Melting Points and Stability:

Crystallographic and Computational Insights

- Quinolinyl derivative: Exhibited a distorted octahedral geometry in its copper complex, with Hirshfeld analysis revealing C–H···O and π-π interactions .

- Ligand design : DFT studies on acetamide derivatives highlighted tridentate coordination modes , suggesting the target compound could form similar metal complexes.

Biological Activity

The compound 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene backbone with a carboxamide group and an indoline moiety. Its structural formula can be represented as follows:

This structure is significant as it allows for interactions with various biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies indicate that compounds within the chromene family can activate caspase pathways, leading to programmed cell death. For instance, the 4-aryl-2-oxo-2H-chromenes have been identified as potent apoptosis inducers with EC50 values as low as 13 nM in T47D breast cancer cells .

Anticancer Activity

Research has demonstrated that the compound exhibits significant anticancer properties. A study highlighted that derivatives similar to this compound can selectively inhibit tumor-associated carbonic anhydrase isoforms, which are crucial for tumor growth and metastasis . The inhibition of these enzymes suggests a potential mechanism through which the compound may exert its anticancer effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the chromene scaffold significantly influence biological activity. For example:

- Substituents at the 7-position : Compounds with methoxy groups at this position showed enhanced potency.

- Indoline moiety : The presence of the indoline structure is essential for maintaining activity, suggesting that it plays a role in binding to biological targets.

Case Studies

Q & A

Q. What synthetic methodologies are recommended for preparing 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide?

- Methodological Answer : The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with substituted indoline amines. For example:

Deprotonation : Use a base like potassium carbonate (K₂CO₃) in anhydrous DMF to activate the carboxylic acid .

Nucleophilic substitution : React the activated acid with 1-pivaloylindolin-6-amine under reflux conditions.

Purification : Flash column chromatography on silica gel (eluent: ethyl acetate/hexane) followed by recrystallization from acetone yields high-purity crystals .

Key intermediates (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid) can be synthesized via Pechmann condensation or Vilsmeier-Haack formylation .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a multi-spectral approach:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chromene C=O at δ ~160 ppm, indoline NH at δ ~8.5 ppm) .

- FT-IR : Identify carbonyl stretches (chromene lactone at ~1720 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 409.1271 for derivatives) .

Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities and confirms hydrogen-bonding networks .

Q. What structural features influence its stability in solution?

- Methodological Answer : Stability is governed by:

- Lactone ring strain : Electron-withdrawing groups (e.g., pivaloyl) reduce hydrolysis susceptibility .

- Amide resonance : Delocalization between the chromene carbonyl and indoline NH enhances rigidity .

- Solvent effects : Use aprotic solvents (e.g., DMSO) to minimize degradation; monitor via HPLC at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize its bioactivity against MAO-B?

- Methodological Answer :

- Docking studies : Model interactions with MAO-B’s FAD-binding site using AutoDock Vina. Prioritize derivatives with hydrogen bonds to Tyr 398 or π-π stacking with Tyr 435 .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox activity and metabolic stability .

- MD simulations : Assess binding persistence over 100 ns trajectories (e.g., Desmond software) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., MAO-B inhibition vs. antibacterial effects)?

- Methodological Answer :

- Dose-response assays : Perform IC₅₀ comparisons across targets (e.g., MAO-B inhibition vs. bacterial growth assays) to identify selective concentrations .

- Metabolic profiling : Use LC-MS to detect metabolite interference (e.g., hydrolysis products) that may confound results .

- Kinetic studies : Measure time-dependent inhibition (e.g., pre-incubation with MAO-B) to distinguish reversible vs. irreversible mechanisms .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

- Methodological Answer :

- Substituent variation : Replace pivaloyl with smaller acyl groups (e.g., acetyl) to enhance solubility while retaining MAO-B affinity .

- Bioisosteric replacement : Substitute chromene oxygen with sulfur (thiochromene) to modulate logP and blood-brain barrier penetration .

- Pro-drug strategies : Introduce ester moieties (e.g., ethyl carboxamide) for controlled release in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.